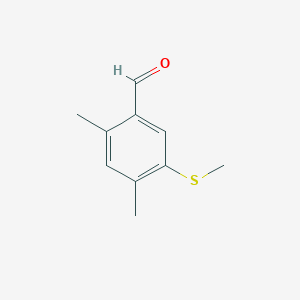
2,4-Dimethyl-5-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H12OS. It is a benzaldehyde derivative characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with methyl chloride and a methylthio compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethyl-5-(methylthio)benzaldehyde may involve more efficient and scalable processes. These methods often use continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
2,4-Dimethyl-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and methylthio groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-(methylthio)benzoic acid.
Reduction: 2,4-Dimethyl-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,4-Dimethyl-5-(methylthio)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Dimethyl-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4-(Methylthio)benzaldehyde: Lacks the two methyl groups, leading to variations in its chemical behavior.
Uniqueness
2,4-Dimethyl-5-(methylthio)benzaldehyde is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3 |
InChI 键 |
HMFVGEAIGXGLGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C=O)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


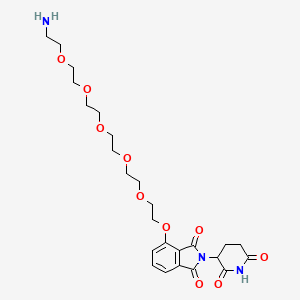
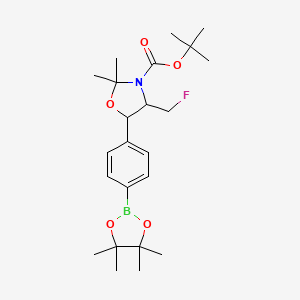
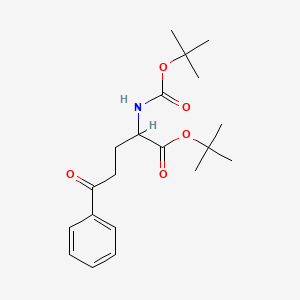
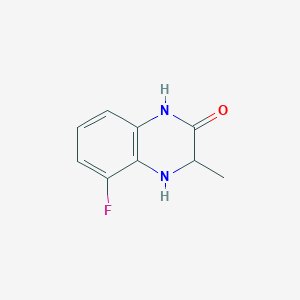
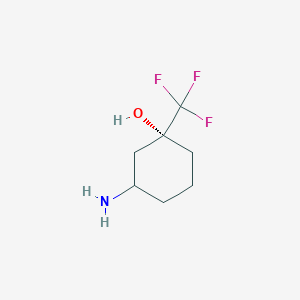
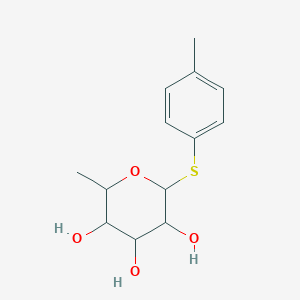
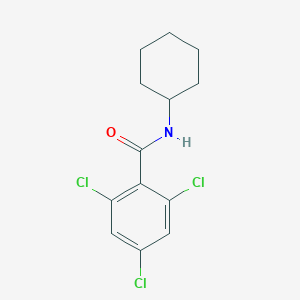
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)
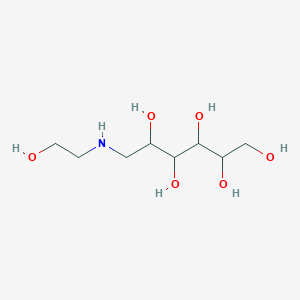
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)
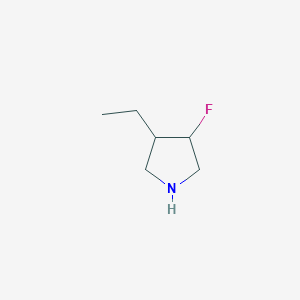
![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
